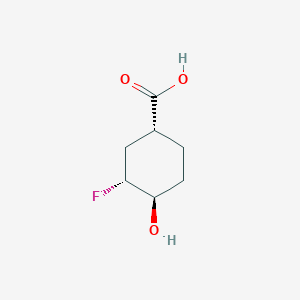![molecular formula C18H16ClNO B13154860 2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13154860.png)
2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone is a chemical compound with the molecular formula C18H16ClNO and a molecular weight of 297.78 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethanone Group: The ethanone group can be attached through a Friedel-Crafts acylation reaction, where the indole reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or cyano derivatives.
科学的研究の応用
2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of indole derivatives with biological systems.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The chlorine atom and ethanone group can also influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 2-chloro-1-[2-(2,4-dimethylphenyl)-1H-indol-3-yl]ethanone
- 2-chloro-1-[2-(2,5-dimethylphenyl)-1H-indol-3-yl]ethanone
- 2-chloro-1-[2-(3,5-dimethylphenyl)-1H-indol-3-yl]ethanone
Uniqueness
2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone is unique due to the specific positioning of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to similar compounds, making it a valuable compound for research and development.
特性
分子式 |
C18H16ClNO |
|---|---|
分子量 |
297.8 g/mol |
IUPAC名 |
2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C18H16ClNO/c1-11-7-8-13(9-12(11)2)18-17(16(21)10-19)14-5-3-4-6-15(14)20-18/h3-9,20H,10H2,1-2H3 |
InChIキー |
JDNYHWUAQXWTDF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Oxybis(methylene)]bis(triphenylphosphanium) dichloride](/img/structure/B13154777.png)

![1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B13154793.png)


![3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid](/img/structure/B13154809.png)
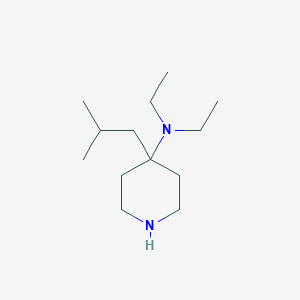

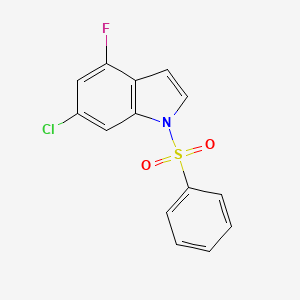
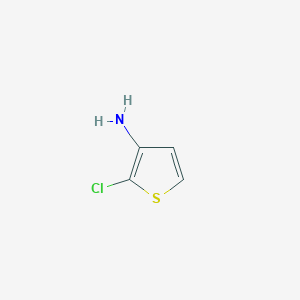
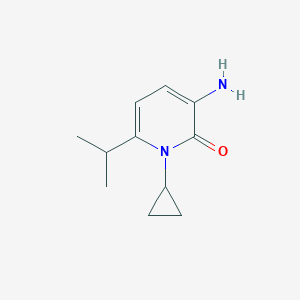
![Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B13154853.png)
